molecular formula C4H7Cl2N3 B138373 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 135206-76-7

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B138373
M. Wt: 168.02 g/mol
InChI Key: KISIDCUHOLGEPR-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To thionyl chloride (8.0 ml) was gradually added at 0° C. 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g), which was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure, to which was added diethyl ether. Resulting powder was crystallized from a mixture of ethanol and diethyl ether to give 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) as colorless needles, m.p. 69°-70° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1>>[ClH:3].[Cl:3][CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
OCC1=NN(C=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, to which
ADDITION
Type
ADDITION
Details
was added diethyl ether
CUSTOM
Type
CUSTOM
Details
Resulting powder
CUSTOM
Type
CUSTOM
Details
was crystallized from a mixture of ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NN(C=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.